![molecular formula C10H19NO3 B2467917 Tert-butil N-[(1-hidroxiciclobutil)metil]carbamato CAS No. 1436095-50-9](/img/structure/B2467917.png)
Tert-butil N-[(1-hidroxiciclobutil)metil]carbamato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate” is a chemical compound with the molecular formula C10H19NO3 . It is also known by its IUPAC name, tert-butyl (3-hydroxycyclobutyl) (methyl)carbamate .
Molecular Structure Analysis
The molecular structure of “Tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate” can be represented by the InChI code: 1S/C10H19NO3/c1-10(2,3)14-9(13)11(4)7-5-8(12)6-7/h7-8,12H,5-6H2,1-4H3 . This indicates that the molecule consists of a cyclobutyl ring with a hydroxymethyl group attached, which is further connected to a carbamate group .Physical And Chemical Properties Analysis
“Tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate” is a solid or semi-solid or liquid or lump substance . It has a molecular weight of 201.27 . The compound should be stored in a refrigerator .Mecanismo De Acción
The mechanism of action of tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate involves the inhibition of specific enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which is thought to be a key event in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
Tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, which suggests that it may have anti-inflammatory properties. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which suggests that it may have therapeutic potential for the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield. It has also been shown to have specific inhibitory effects on enzymes and proteins, which makes it a useful tool for studying specific biological processes. However, one limitation of tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate is that its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
Direcciones Futuras
There are several future directions for the study of tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate. One direction is to further investigate its anti-inflammatory properties and its potential as a therapeutic agent for the treatment of inflammatory diseases. Another direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects and limitations for its use in scientific research.
Métodos De Síntesis
Tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate is synthesized through a specific method that involves the reaction of tert-butyl N-(chlorocarbonyl)glycinate with 1-hydroxycyclobutanemethanol in the presence of a base. The reaction yields tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate as a white solid with a high yield.
Aplicaciones Científicas De Investigación
- Ceftolozano, un antibiótico cefalosporínico intravenoso de quinta generación, se deriva de la modificación estructural de FK518. El compuesto 1 sirve como intermedio esencial en la síntesis de ceftolozano . Ceftolozano exhibe un amplio espectro antibacteriano, fuerte actividad contra bacterias Gram-positivas y Gram-negativas, y potentes efectos antibacterianos contra Pseudomonas aeruginosa y cepas multirresistentes.
- El compuesto 1 es un intermedio clave en la síntesis de jaspine B, un producto natural aislado de diversas esponjas. Jaspine B demuestra actividad citotóxica contra varias líneas celulares de carcinoma humano . Los investigadores han sintetizado con éxito el compuesto 1 a partir de L-Serina con un rendimiento global del 30% a través de siete pasos, incluyendo esterificación, protección y reducción.
- El compuesto 1 se ha utilizado para generar t-Boc–N=O, un dienófilo versátil, para su uso en reacciones de Diels-Alder . Estas reacciones juegan un papel crucial en la síntesis orgánica, permitiendo la construcción de sistemas cíclicos complejos.
- Zhou et al desarrollaron una ruta sintética para el compuesto 1 utilizando etanol como un reactivo suave para atrapar intermedios de isocianato in situ. Esta estrategia conduce a derivados de pirazol más estables, abordando el problema de inestabilidad de los 5-aminopirazoles.
Síntesis de Antibióticos
Síntesis de Productos Naturales
Reacciones de Diels-Alder
Derivados de Pirazol Estables
En resumen, la versatilidad del compuesto 1 se extiende a través del desarrollo de antibióticos, la síntesis de productos naturales, las reacciones químicas y la química medicinal. Sus propiedades únicas continúan inspirando la investigación innovadora en diversos dominios científicos. 🌟
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, and H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Propiedades
IUPAC Name |
tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-7-10(13)5-4-6-10/h13H,4-7H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMULNDZZRJNQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1436095-50-9 |
Source


|
| Record name | tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


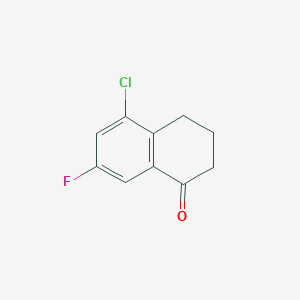
![(1R,5R)-6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropan]-3-one](/img/structure/B2467836.png)
![3-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid](/img/structure/B2467837.png)
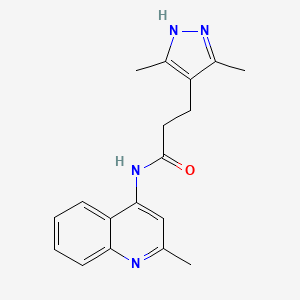
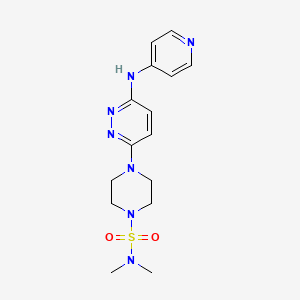

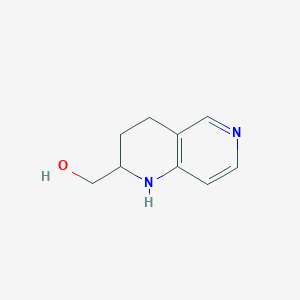
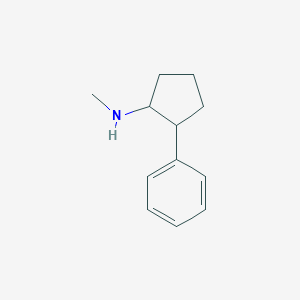
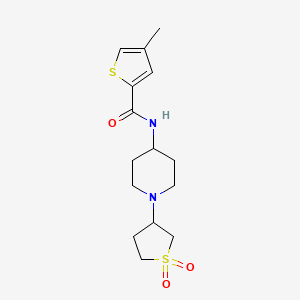
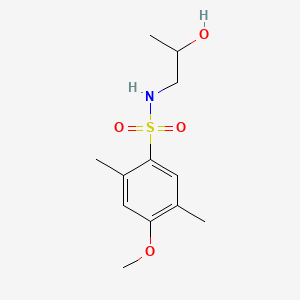
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2467854.png)
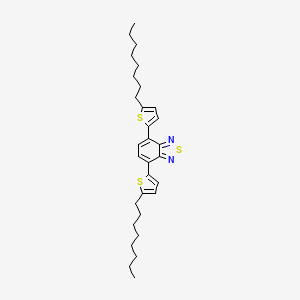
![4-Bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phenol](/img/structure/B2467857.png)